2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C9H8Cl2N2O and its molecular weight is 231.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a versatile compound in the field of chemical synthesis. Its application is notably seen in the catalyzed synthesis of 3-aminoimidazo[1,2-a]pyridines, a process enhanced by catalysts like zinc iodide and ionic liquids such as 1-butyl-3-methylimidazolium bromide. These methods offer efficient and environmentally friendly approaches to synthesize various imidazo[1,2-a]pyridine derivatives, which are challenging to obtain through traditional methods (Han, Ma, Wu, & Huang, 2015; Shaabani, Soleimani, & Maleki, 2006).
Material Science and Catalysis
In material science, this compound contributes to the development of new materials. It is used in the homogeneous acylation of cellulose, creating derivatives with various applications. The ionic liquid, 1-N-butyl-3-methylimidazolium chloride ([C4mim]+Cl−), is utilized as a reaction media, demonstrating the compound's role in developing innovative materials and catalysts (Köhler & Heinze, 2007).
Medicinal Chemistry
In medicinal chemistry, the compound's derivatives, particularly those involving the imidazo[1,2-a]pyridine framework, have been explored for their cytotoxic activities. These studies contribute to the field by providing insights into the design of new therapeutic agents (Vilchis-Reyes et al., 2010).
Environmental Chemistry
This compound also finds applications in environmental chemistry, especially in sustainable synthesis methods. For instance, its derivatives have been synthesized in aqueous media, showcasing an environmentally sustainable approach and emphasizing the compound's role in green chemistry (Bhutia et al., 2020).
Biochemical Analysis
Biochemical Properties
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs) and calcium channels, influencing their activity . These interactions can result in the modulation of cellular processes and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit anticancer, antimicrobial, and antiviral properties . It can induce apoptosis in cancer cells by modulating signaling pathways and altering gene expression. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation . This binding can result in the modulation of biochemical pathways and cellular processes. For example, its interaction with CDKs can inhibit cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anticancer and antimicrobial activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s inhibition of key enzymes can lead to the accumulation or depletion of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZKEOXRNXYNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594473 |
Source
|
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35726-81-9 |
Source
|
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.